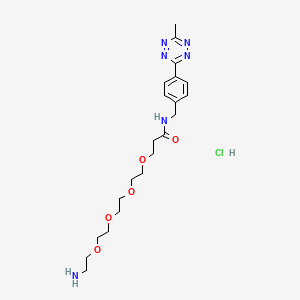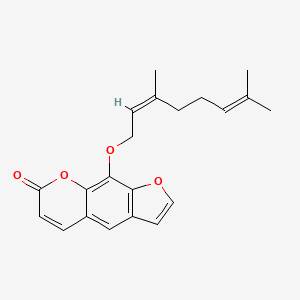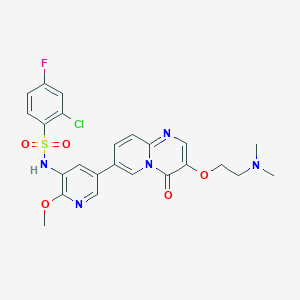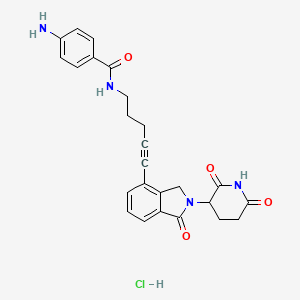![molecular formula C40H55ClN6O4 B11932608 N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy5-PEG3-Azide is a compound that combines a Cyanine 5 dye with a polyethylene glycol spacer and an azide functional group. The Cyanine 5 dye is a near-infrared fluorescent dye, which makes it useful for various imaging applications. The polyethylene glycol spacer increases the solubility of the compound in aqueous media, and the azide group enables the compound to participate in click chemistry reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG3-Azide typically involves the conjugation of a Cyanine 5 dye with a polyethylene glycol spacer that has an azide functional group. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide or acetonitrile, and the reaction may be catalyzed by copper ions to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of Cy5-PEG3-Azide involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product using techniques such as high-performance liquid chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Cy5-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition. These reactions are highly specific and efficient, making them ideal for bioconjugation applications .
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires copper ions as a catalyst and an alkyne-containing molecule.
Strain-Promoted Azide-Alkyne Cycloaddition: Does not require a catalyst and uses strained alkyne-containing molecules such as dibenzocyclooctyne.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for further applications in biological systems .
科学的研究の応用
Cy5-PEG3-Azide is widely used in scientific research due to its fluorescent properties and ability to participate in click chemistry. Some of its applications include:
Chemistry: Used for labeling and tracking molecules in chemical reactions.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking within cells.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools
作用機序
The mechanism of action of Cy5-PEG3-Azide involves its ability to form stable triazole linkages through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form a triazole ring, which is highly stable and can be used to link various molecules together. This property is particularly useful in bioconjugation, where the compound can be used to attach fluorescent labels to biomolecules for imaging purposes .
類似化合物との比較
Similar Compounds
Cy3-PEG3-Azide: Similar to Cy5-PEG3-Azide but uses a Cyanine 3 dye, which emits light in the green part of the spectrum.
Alexa Fluor 647-PEG3-Azide: Uses an Alexa Fluor 647 dye, which has similar fluorescent properties to Cyanine 5 but may have different photostability and brightness.
Fluorescein-PEG3-Azide: Uses a fluorescein dye, which emits light in the green part of the spectrum and is commonly used in various imaging applications
Uniqueness
Cy5-PEG3-Azide is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly useful for in vivo imaging applications where high sensitivity and specificity are required .
特性
分子式 |
C40H55ClN6O4 |
|---|---|
分子量 |
719.4 g/mol |
IUPAC名 |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C40H54N6O4.ClH/c1-39(2)32-16-11-13-18-34(32)45(5)36(39)20-8-6-9-21-37-40(3,4)33-17-12-14-19-35(33)46(37)25-15-7-10-22-38(47)42-23-26-48-28-30-50-31-29-49-27-24-43-44-41;/h6,8-9,11-14,16-21H,7,10,15,22-31H2,1-5H3;1H |
InChIキー |
IPFARVGHBHWPPX-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,3aS,6S,6aS)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11932528.png)
![(2R,4S)-1-[(2S)-2-acetamido-3-[6-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11932533.png)

![(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B11932548.png)

![trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11932561.png)

![(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide](/img/structure/B11932577.png)

![2-[[1-(3,5-Dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B11932604.png)

![[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B11932613.png)
![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)
